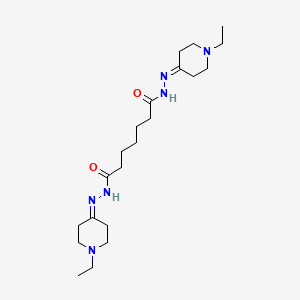
N'~1~,N'~7~-bis(1-ethylpiperidin-4-ylidene)heptanedihydrazide
Description
N’~1~,N’~7~-BIS[1-ETHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]HEPTANEDIHYDRAZIDE is a complex organic compound known for its unique chemical structure and properties This compound is part of the hydrazide family, characterized by the presence of hydrazine functional groups
Properties
Molecular Formula |
C21H38N6O2 |
|---|---|
Molecular Weight |
406.6 g/mol |
IUPAC Name |
N,N'-bis[(1-ethylpiperidin-4-ylidene)amino]heptanediamide |
InChI |
InChI=1S/C21H38N6O2/c1-3-26-14-10-18(11-15-26)22-24-20(28)8-6-5-7-9-21(29)25-23-19-12-16-27(4-2)17-13-19/h3-17H2,1-2H3,(H,24,28)(H,25,29) |
InChI Key |
RDLJFEISWSJOMA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(=NNC(=O)CCCCCC(=O)NN=C2CCN(CC2)CC)CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~7~-BIS[1-ETHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]HEPTANEDIHYDRAZIDE typically involves the condensation of heptanedihydrazide with 1-ethyltetrahydro-4(1H)-pyridinyliden derivatives. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reactors and real-time monitoring systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~7~-BIS[1-ETHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]HEPTANEDIHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides or other oxygenated derivatives, while reduction may produce simpler, reduced forms of the compound. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
N’~1~,N’~7~-BIS[1-ETHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]HEPTANEDIHYDRAZIDE has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N’~1~,N’~7~-BIS[1-ETHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]HEPTANEDIHYDRAZIDE involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various effects, such as the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N’~1~,N’~7~-bis(4-ethoxy-3-methoxybenzylidene)heptanedihydrazide
- N’~1~,N’~7~-Bis[(1E)-1-(4-chlorophenyl)ethylidene]heptanedihydrazide
Uniqueness
N’~1~,N’~7~-BIS[1-ETHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]HEPTANEDIHYDRAZIDE is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


